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Compound of Interest |

Compound Name: NCT 501 hydrochloride
Cat. No.: B1191966
Get Quote

NCT-501 hydrochloride is a novel, potent, and highly selective small molecule inhibitor of
Aldehyde Dehydrogenase 1A1 (ALDH1A1), a critical enzyme implicated in cancer biology,
particularly in the context of cancer stem cells (CSCs) and therapeutic resistance.[1][2][3] The
human genome encodes 19 ALDH enzymes that are responsible for metabolizing reactive
aldehydes.[3][4] Among these, ALDH1ALl is not only a detoxifying enzyme but also a functional
marker for CSCs in various malignancies.[2] Elevated ALDH1AL1 activity is associated with poor
prognosis and resistance to conventional chemotherapies. This guide provides a
comprehensive technical overview of the pharmacological properties of NCT-501, from its
molecular mechanism to its preclinical efficacy, offering valuable insights for researchers in
oncology and drug development.

Chemical & Physical Properties

NCT-501 is a theophylline-based compound, developed through extensive optimization of hits
from a quantitative high-throughput screening (QHTS) campaign.[3][4] Its hydrochloride salt
form ensures solubility for experimental use.
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Property Value Source

8-[[4-(Cyclopropylcarbonyl)-1-

piperazinyllmethyl]-3,7-
Chemical Name dihydro-1,3-dimethyl-7-(3-

methylbutyl)-1H-purine-2,6-

dione hydrochloride

Molecular Formula C21H32Ne603-HCI

Molecular Weight 452.98 g/mol

CAS Number 2080306-22-3 [1]
Purity >98% (HPLC)

Soluble in Water (100 mM) and

Solubilit
y DMSO (100 mM)

Mechanism of Action: Potent and Selective
ALDH1A1 Inhibition

NCT-501 functions as a reversible and competitive inhibitor of the human ALDH1A1 enzyme.[2]
[4] The core of its pharmacological profile lies in its exceptional potency and selectivity.

Potency

The primary measure of a drug's potency is its half-maximal inhibitory concentration (ICso). For
NCT-501, this has been determined to be exceptionally low for its intended target.

« hALDH1AL1 ICso: 40 nM[1][5][6][7]

Selectivity Profile

A critical aspect of a successful therapeutic agent is its ability to act on its target with minimal
off-target effects. NCT-501 was designed for high selectivity, which is crucial for minimizing
potential toxicity. It exhibits over 1000-fold selectivity for ALDH1A1 when compared to other
ALDH isoforms and unrelated dehydrogenases.
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Isozyme/Enzyme ICs0
ALDH1A1 40 nM
ALDH1B1 >57 uM
ALDH3A1 >57 uM
ALDH2 >57 UM

HPGD (15-hydroxyprostaglandin o
>1000-fold selectivity
dehydrogenase)

HSD17B4 (17p3-hydroxysteroid dehydrogenase

2 >1000-fold selectivity

This high degree of selectivity is attributed to specific hydrophobic interactions between the
molecule and greasy residues like Phel71 and Phe466 within the ALDH1A1 enzyme's binding
pocket.[4] Furthermore, screening against a broad panel of over 450 human kinases and 168
G-protein coupled receptors (GPCRs) has shown that NCT-501 is a clean inhibitor with no
significant off-target activities.[4]

Pharmacodynamics: Cellular and In Vivo Effects

The inhibition of ALDH1A1 by NCT-501 triggers significant downstream effects, primarily
centered on abrogating chemoresistance and inducing cell death in cancer cells.

Reversal of Chemoresistance

ALDH1AL1 is a key enzyme in detoxifying aldehydes, including those found in or generated by
chemotherapeutic agents like cisplatin and paclitaxel. By inhibiting ALDH1A1, NCT-501
effectively resensitizes resistant cancer cells to these therapies.[2][8] This has been
demonstrated in preclinical models of head and neck squamous cell carcinoma (HNSCC) and
ovarian cancer.[8] For instance, NCT-501 has been shown to induce cisplatin sensitivity in ex
vivo explant studies of cisplatin-resistant HNSCC.[8]

Induction of Necroptosis
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Beyond chemosensitization, NCT-501 can independently induce a form of programmed cell
death known as necroptosis. In nhasopharyngeal carcinoma (NPC) cells, treatment with NCT-
501 leads to morphological changes consistent with necroptosis, such as increased cell
volume, rupture of the plasma membrane, and the release of cellular contents.[9] This suggests
a therapeutic potential for NCT-501 not just as an adjuvant but as a standalone agent in certain
cancer types.

Signaling Pathway Intervention

The diagram below illustrates the central role of ALDH1A1 in cancer stem cell survival and
chemoresistance and the point of intervention for NCT-501.
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Caption: NCT-501 inhibits ALDH1A1, preventing detoxification and promoting cell death.
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Pharmacokinetics (ADME Profile)

Pharmacokinetic studies in CD1 mice have provided initial insights into the ADME (Absorption,
Distribution, Metabolism, Excretion) properties of NCT-501.

Parameter Finding Implication

Well-absorbed following ) o )
) ) ) ) Suitable for in vivo studies
Absorption intraperitoneal (i.p.) o )
o ) using i.p. dosing.
administration.[6]

Good distribution. Notably, the Potential for treating central
Distribution compound is blood-brain nervous system (CNS)

barrier permeable. malignancies.

] Rapidly metabolized, likely via This results in limited oral
Metabolism _ _ o
hepatic pathways.[2][6] bioavailability.[2]

i ) Short half-life may require
Excretion Rapidly excreted.[6] - )
specific dosing schedules.

The primary challenge for the clinical development of NCT-501 is its limited oral bioavailability
due to extensive first-pass metabolism.[2] Future medicinal chemistry efforts may focus on
developing analogs with improved metabolic stability and oral bioavailability.[4]

Preclinical Efficacy

NCT-501 has demonstrated significant anti-tumor activity in both in vitro and in vivo preclinical
models.

In Vitro Studies

NCT-501 shows cytotoxic activity against various cancer cell lines, particularly in 3D spheroid
cultures which more closely mimic solid tumors.
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Cell Line Assay Type Result (ECso) Reference
OV-90 (Ovarian) 3D Spheroid Viability 43.9 uM [5]
MIA PaCa-2 o _
) 3D Spheroid Viability Low micromolar range  [8]
(Pancreatic)
16% decrease at 20
Cal-27 CisR (HNSCC) 2D Viability nM (not statistically [1][5]

significant)

In Vivo Studies

The most compelling evidence for NCT-501's efficacy comes from xenograft models using
human cancer cells.

» Model: Cisplatin-resistant Cal-27 (Cal-27 CisR) HNSCC cells xenografted in mice.

e Dosing Regimen: 100 u g/animal , administered intratumorally (i.t.) every other day for 20
days.

¢ Result: A significant 78% inhibition of tumor growth was observed compared to controls.[1][5]

Key Experimental Methodologies

The characterization of NCT-501 involved several key assays. Below are streamlined protocols
for two of the most critical methodologies.

ALDH Activity Assessment (Aldefluor™ Assay)

This assay is used to identify and quantify the ALDH-positive cell population and to confirm
target engagement by NCT-501.

Principle: The Aldefluor reagent is a non-toxic substrate for ALDH that freely diffuses into intact
cells. In the presence of ALDH1AL, it is converted into a fluorescent product that is retained
inside the cell. The fluorescence intensity is directly proportional to ALDH activity and can be
measured by flow cytometry.

Step-by-Step Protocol:
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o Cell Preparation: Harvest a single-cell suspension from culture and wash with Aldefluor
assay buffer. Adjust cell density to 1 x 10° cells/mL.

o Treatment Group: Add NCT-501 (or other inhibitors) at the desired concentration to the cell
suspension and incubate under appropriate conditions (e.g., 30 minutes at 37°C).

o Control Group: Prepare a parallel sample with the specific ALDH inhibitor
diethylaminobenzaldehyde (DEAB), which serves as a negative control to define the
background fluorescence.

o Staining: Add the activated Aldefluor reagent to all samples (except an unstained control).
e Incubation: Incubate all tubes for 30-60 minutes at 37°C, protected from light.

¢ Analysis: Centrifuge the cells, resuspend in fresh assay buffer, and analyze immediately
using a flow cytometer. The ALDH-positive population is identified as the brightly fluorescent
cell population that is diminished in the presence of DEAB or NCT-501.

Preclinical Drug Development Workflow

The discovery and validation of NCT-501 followed a logical and rigorous preclinical workflow,
as depicted below.
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Caption: Preclinical workflow for the discovery and validation of NCT-501.

Conclusion and Future Directions

NCT-501 hydrochloride has emerged as a highly potent and selective tool for probing the
function of ALDH1A1 and a promising therapeutic candidate. Its ability to inhibit ALDH1A1,
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reverse chemoresistance, and induce necroptosis provides a strong rationale for its continued
investigation. The primary hurdle remains its pharmacokinetic profile, specifically its poor oral
bioavailability. Future research should focus on:

e Medicinal Chemistry: Developing second-generation analogs with improved metabolic
stability for oral administration.

o Combination Therapies: Systematically evaluating NCT-501 in combination with a wider
range of standard-of-care chemotherapies and targeted agents.

o Biomarker Development: Identifying patient populations with high ALDH1A1 expression who
are most likely to benefit from NCT-501 treatment.

The robust preclinical data package for NCT-501 provides a solid foundation for these next
steps, highlighting its potential to address the significant clinical challenge of therapy-resistant
cancers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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